1H NMR and 13C NMR spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
1H NMR and 13C NMR spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. As a chiral amine salt, this compound presents a rich and illustrative case for the application of NMR spectroscopy in structural elucidation. This document will delve into the theoretical underpinnings of the expected spectral features, including chemical shifts, spin-spin coupling, and the influence of the chiral center on the diastereotopic protons of the methylene group. Detailed, predicted spectra are presented and analyzed, supported by data from analogous structures and established NMR principles. Furthermore, this guide furnishes a robust, step-by-step protocol for the preparation of the amine hydrochloride salt for NMR analysis and the acquisition of high-quality spectra. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for the structural characterization of small molecules.
Introduction: The Significance of NMR in Chiral Amine Characterization
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chiral primary amine salt with a distinct substitution pattern on the aromatic ring. The precise determination of its three-dimensional structure is paramount for its application in various fields, including as a building block in medicinal chemistry and as a resolving agent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive analytical technique for the unequivocal structural elucidation of organic molecules in solution.
This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this specific molecule. We will explore how the electronic environment of each proton and carbon atom dictates its resonance frequency (chemical shift) and how through-bond interactions between neighboring nuclei give rise to characteristic splitting patterns (spin-spin coupling). A key focus will be the impact of the stereocenter on the ¹H NMR spectrum, leading to the magnetic non-equivalence of the methylene protons, a phenomenon known as diastereotopicity.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to behave as tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two energy levels. The absorption of electromagnetic radiation of a specific frequency (the resonance frequency) can induce a transition from the lower to the higher energy level.
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron clouds surrounding the nucleus shield it from the external magnetic field, and the extent of this shielding influences the resonance frequency. This variation in resonance frequencies, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy and allows for the differentiation of chemically distinct nuclei within a molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).
Another critical feature of ¹H NMR spectra is spin-spin coupling . The magnetic field of a nucleus can influence the magnetic field experienced by neighboring nuclei through the intervening chemical bonds. This interaction causes the splitting of NMR signals into multiplets. The number of peaks in a multiplet is determined by the number of adjacent, chemically non-equivalent protons plus one (the n+1 rule). The distance between the peaks in a multiplet is the coupling constant (J) , measured in Hertz (Hz), and provides valuable information about the connectivity and stereochemical relationships of atoms.
Predicted ¹H NMR Spectrum of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride
The ¹H NMR spectrum of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The hydrochloride form means the amine group is protonated to an ammonium group (-NH₃⁺), which significantly influences the chemical shifts of nearby protons.
Structural Assignment of Protons
To facilitate the spectral analysis, the protons in the molecule are labeled as follows:
Caption: Molecular structure and proton assignments for (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride.
Detailed Analysis of Predicted ¹H NMR Signals
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| (d) NH₃⁺ | ~8.0 - 9.5 | Broad singlet (br s) | N/A | The protons on the positively charged nitrogen are highly deshielded and often exchange with the solvent or trace amounts of water, leading to a broad signal with no observable coupling.[1] |
| (e) Ar-H (C5) | ~7.2 - 7.4 | Doublet (d) | J ≈ 8.0 | This aromatic proton is ortho to the electron-withdrawing ammonium group, causing a downfield shift. It is coupled to the proton at C6. |
| (f) Ar-H (C3) | ~7.0 - 7.2 | Singlet (s) or very finely split doublet | J ≈ 2.0 (meta) | This proton is ortho to one methyl group and meta to the ammonium group. Its coupling to the proton at C5 would be a small meta-coupling, which may not be resolved. |
| (g) Ar-H (C6) | ~7.0 - 7.2 | Doublet (d) | J ≈ 8.0 | This proton is meta to both the ammonium and a methyl group, and is coupled to the proton at C5. |
| (c) CH | ~4.2 - 4.5 | Quartet (q) or multiplet (m) | J ≈ 6.8 | This methine proton is deshielded by both the aromatic ring and the adjacent ammonium group. It is coupled to the two diastereotopic methylene protons and potentially the ammonium protons if exchange is slow. |
| (h) Ar-CH₃ (C7) | ~2.3 - 2.5 | Singlet (s) | N/A | Protons of a methyl group attached to an aromatic ring typically resonate in this region. |
| (i) Ar-CH₃ (C8) | ~2.2 - 2.4 | Singlet (s) | N/A | Similar to the other aromatic methyl group, its chemical shift is in the expected range. |
| (b, b') CH₂ | ~1.8 - 2.2 | Multiplet (m) | J(gem) ≈ 14.0, J(vic) ≈ 7.0 | These methylene protons are diastereotopic due to the adjacent chiral center. They are chemically and magnetically non-equivalent, will have different chemical shifts, and will couple to each other (geminal coupling) and to the methine proton (vicinal coupling), resulting in a complex multiplet. |
| (a) CH₃ | ~0.9 - 1.1 | Triplet (t) | J ≈ 7.4 | This terminal methyl group is in a typical aliphatic environment and is split into a triplet by the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum of (S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride
The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically unique carbon atom. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
Structural Assignment of Carbons
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
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Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the field frequency lock should be engaged on the deuterium signal of the solvent.
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Shimming: The magnetic field homogeneity must be optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.
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¹H Spectrum Acquisition:
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A standard single-pulse experiment is typically sufficient.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
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¹³C Spectrum Acquisition:
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A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
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The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
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Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio.
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Data Processing: The acquired free induction decays (FIDs) are processed by Fourier transformation to generate the frequency-domain NMR spectra. Subsequent processing steps include phase correction, baseline correction, and for ¹H spectra, integration of the signals to determine the relative number of protons.
Conclusion
The ¹H and ¹³C NMR spectra of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride offer a wealth of structural information that is readily interpretable through the fundamental principles of NMR spectroscopy. This guide has provided a detailed, predicted analysis of these spectra, highlighting the key features arising from the molecule's unique structure, including the influence of the protonated amine, the substitution pattern on the aromatic ring, and the diastereotopicity induced by the chiral center. The provided experimental protocol serves as a practical resource for obtaining high-quality NMR data for this and similar compounds. A thorough understanding of the NMR characteristics as outlined in this document is indispensable for the unambiguous structural verification and quality control of this important chemical entity.
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